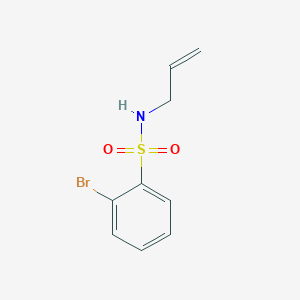

N-allyl-2-bromobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-bromobenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an allyl group and a bromine atom on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-bromobenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.

Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation Reactions: Products include epoxides or other oxidized derivatives.

Reduction Reactions: Products include saturated alkyl derivatives.

Aplicaciones Científicas De Investigación

N-allyl-2-bromobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting carbonic anhydrase enzymes, which are implicated in various diseases, including cancer.

Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mecanismo De Acción

The mechanism of action of N-allyl-2-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer studies . The compound’s ability to form stable complexes with proteins also makes it useful in studying protein-ligand interactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromobenzenesulfonamide: Similar structure but lacks the allyl group, making it less versatile in certain chemical reactions.

N-Butylbenzenesulfonamide: Contains a butyl group instead of an allyl group, leading to different chemical properties and applications.

Uniqueness

N-allyl-2-bromobenzenesulfonamide is unique due to the presence of both the allyl group and the bromine atom, which confer distinct reactivity and potential for diverse applications. The allyl group allows for various addition and substitution reactions, while the bromine atom provides a site for further functionalization .

Actividad Biológica

N-allyl-2-bromobenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a brominated benzene ring, along with an allyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the sulfonamide moiety is particularly important, as sulfonamides are known for their diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains, which may be attributed to its ability to interfere with essential bacterial enzymes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231) models. The mechanism appears to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors and is associated with poor prognosis . The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, indicating potent activity against this target .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits carbonic anhydrase IX, which plays a role in maintaining pH balance in tumor microenvironments. By disrupting this balance, the compound can hinder tumor growth and promote apoptosis in cancer cells .

- Electrophilic Interactions : The bromine atom and allyl group can participate in electrophilic reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of benzenesulfonamides, including this compound, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for clinical applications in treating bacterial infections.

- Anticancer Research : In a comparative study evaluating several benzenesulfonamide derivatives against cancer cell lines, this compound was found to induce apoptosis significantly more than control compounds, with a notable increase in annexin V-FITC positivity indicating early apoptotic events .

Data Summary Table

| Activity | Target/Pathway | IC50/Effect |

|---|---|---|

| Antimicrobial | Dihydropteroate synthase | MIC values vary by strain |

| Anticancer | Carbonic anhydrase IX | IC50 = 10.93–25.06 nM |

| Apoptosis Induction | MDA-MB-231 cells | Significant increase in apoptosis |

Propiedades

IUPAC Name |

2-bromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDAWAHGZGVHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.